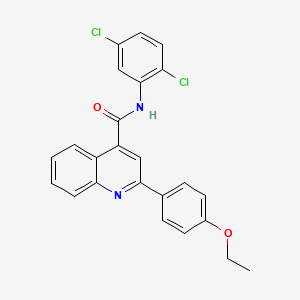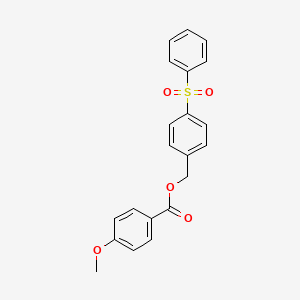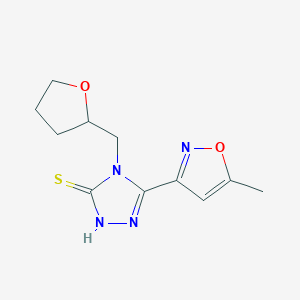![molecular formula C24H17N3O3 B4581257 5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4581257.png)
5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as BPP, is a synthetic compound that has been extensively studied for its potential physiological and biochemical effects. BPP is a pyrido[2,3-d]pyrimidine derivative that has shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antimicrobial Evaluation
A study by Faty, Rashed, and Youssef (2015) explored the synthesis of novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine derivatives, focusing on the antimicrobial activities of these compounds. The microwave-assisted conditions improved reaction yields, reduced reaction times, and minimized environmental impact. Some synthesized compounds showed moderate antimicrobial activities against tested species.
Synthesis of Pyrido[2,3-d]pyrimidinones
Quiroga et al. (1997) conducted a study on synthesizing pyrido[2,3-d]pyrimidinones from aminopyrimidin-4-ones and benzylidene Meldrum's acid derivatives. The study provided insights into the structural orientation and potential applications of these compounds in various fields.
Synthesis and Preliminary Antimicrobial Activity of Schiff Bases
Alwan, Al Kaabi, and Hashim (2014) investigated the synthesis of new Schiff Bases of Pyrido[1,2-A] Pyrimidine Derivatives with certain amino acids. These compounds exhibited variable antibacterial activities and antifungal properties, suggesting potential pharmaceutical applications.
Facile Synthesis of Pyrimido(4,5-d)pyrimidine-2,5-dione Derivatives
In a study by Dabiri et al. (2007), Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives were synthesized under microwave-assisted conditions. This study highlights the efficiency and potential of these compounds in various research applications.
Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones
A study by Jatczak et al. (2014) developed a straightforward synthesis method for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, starting from 2-chloropyridine-3-carboxylic acid. The study explored the biopharmaceutical properties of these compounds, including solubility and permeability.
Novel Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones
Heravi and Daraie (2016) reported a novel synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones, focusing on the efficient and environmentally friendly method. This study contributes to the green chemistry approach in synthesizing these derivatives.
Mecanismo De Acción
Target of Action
The compound “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. This interaction results in the disruption of the normal functioning of the targeted proteins, leading to changes in cellular processes .
Biochemical Pathways
The compound affects various biochemical pathways associated with the targeted proteins. For instance, it can inhibit the signaling pathways of tyrosine kinase, phosphatidylinositol-3 kinase, and mammalian target of rapamycin, among others . The downstream effects of these disruptions can lead to changes in cell growth, proliferation, and survival.
Pharmacokinetics
One of the pyrido[2,3-d]pyrimidin-7(8h)-ones, a closely related compound, demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats . This suggests that “this compound” might also exhibit favorable ADME properties.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the targeted proteins. By inhibiting these proteins, the compound can disrupt cellular processes such as cell growth and proliferation, potentially leading to cell death .
Direcciones Futuras
The future directions for research on “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and related compounds could involve further exploration of their medicinal chemistry potential . The broad spectrum of activities exhibited by pyrido[2,3-d]pyrimidines suggests that these compounds could be of great importance in the development of new selective, effective, and safe therapeutic agents .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are largely determined by its interactions with various biomolecules. For instance, it has been reported to exhibit strong binding affinity with Threonine Tyrosine Kinase (TTK), a key enzyme involved in cell division and growth . This interaction suggests that the compound may play a role in regulating cellular processes related to these enzymes.
Cellular Effects
In terms of cellular effects, this compound has been found to suppress the proliferation of a panel of human cancer cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For instance, it has been shown to bind strongly to TTK, potentially inhibiting its activity and thereby affecting cell division and growth .
Metabolic Pathways
Given its interactions with TTK, it is likely that the compound may be involved in pathways related to cell division and growth .
Transport and Distribution
Given its biochemical properties and interactions with enzymes such as TTK, it is likely that the compound may be transported and distributed in a manner that allows it to exert its effects on cell division and growth .
Subcellular Localization
Given its known interactions with enzymes such as TTK, it is possible that the compound may be localized in areas of the cell where these enzymes are active .
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-5-(4-phenylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c28-23-21-20(18-10-8-17(9-11-18)16-5-2-1-3-6-16)12-13-25-22(21)27(24(29)26-23)15-19-7-4-14-30-19/h1-14H,15H2,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHLFOVGRLSLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=O)NC(=O)N(C4=NC=C3)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4581185.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4581186.png)

![4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4581199.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine](/img/structure/B4581221.png)

![5-bromo-N-[3-(1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4581230.png)
![methyl {2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4581233.png)
![5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581234.png)

![1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4581241.png)
![2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4581247.png)
